Pirimicarb-d6

説明

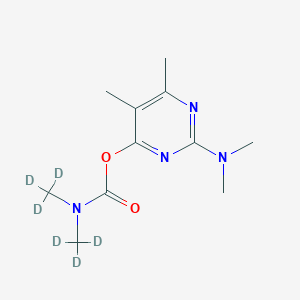

Pirimicarb-d6 is a deuterated compound of Pirimicarb, an insecticide that inhibits acetylcholinesterase in selective species . The molecular formula of Pirimicarb D6 is C11H12D6N4O2, and it has a molecular weight of 244.32 . This compound is primarily used in scientific research and environmental analysis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pirimicarb D6 involves the deuteration of Pirimicarb. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for producing Pirimicarb D6 are not widely documented in public sources. it is known that the compound is produced in accordance with internationally recognized standards for the development and production of reference standards .

Industrial Production Methods

Industrial production of Pirimicarb D6 follows stringent quality control measures to ensure the purity and stability of the compound. The production process is carried out under ISO 17034 accreditation, which ensures the competence of reference standard manufacturers .

化学反応の分析

Types of Reactions

Pirimicarb D6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: Substitution reactions, where one functional group is replaced by another, are possible with Pirimicarb D6.

Common Reagents and Conditions

The common reagents and conditions used in these reactions are not extensively documented. typical reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride or lithium aluminum hydride.

Major Products Formed

科学的研究の応用

Analytical Chemistry and Residue Detection

Pirimicarb-d6 serves as an internal standard in analytical methods for quantifying pirimicarb and its metabolites in environmental samples. Its use enhances the accuracy of pesticide residue detection in various matrices, including food products and water samples.

1.1. Method Validation

A study reported the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting pirimicarb metabolites in human urine. The method demonstrated high sensitivity and specificity, with a limit of detection (LOD) as low as 0.01 μg/kg. The recovery rates for the method ranged from 88% to 106%, indicating robust performance in real-world applications .

1.2. Environmental Monitoring

This compound has been utilized to assess the presence of carbamate pesticides in agricultural runoff and water bodies. For instance, a study on pesticide residues in date palm fruits employed this compound as an internal standard to ensure accurate quantification across various concentrations . The results indicated widespread contamination, emphasizing the need for ongoing monitoring.

Biological Monitoring and Health Assessment

The compound is also significant in biological monitoring studies aimed at understanding human exposure to pesticides.

2.1. Human Exposure Studies

Research has demonstrated that pirimicarb metabolites can be effectively quantified in human urine samples following dietary exposure. The major urinary metabolite identified was 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (MDHP), which accounted for a substantial proportion of the administered dose . This finding supports the use of MDHP as a biomarker for dietary or occupational exposure to pirimicarb.

Ecotoxicological Studies

This compound is instrumental in ecotoxicological assessments that evaluate the impact of pesticides on non-target organisms.

3.1. Effects on Beneficial Insects

Studies have investigated the sublethal effects of pirimicarb on beneficial insects such as ladybird beetles (Harmonia variegata). Results indicated that even at sublethal concentrations, pirimicarb can adversely affect population dynamics by altering reproduction rates and longevity . Such findings are critical for integrated pest management strategies that aim to minimize harm to beneficial species.

3.2. Impact on Pollinators

Research involving semi-field studies has assessed how pirimicarb interacts with pollinators like bees when mixed with adjuvants. These studies highlight the importance of understanding pesticide interactions to mitigate risks to pollinator populations, which are essential for ecosystem health .

Case Studies

Several case studies illustrate the practical applications of this compound in real-world settings:

作用機序

Pirimicarb D6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, Pirimicarb D6 increases the levels of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately causing their death. The molecular targets and pathways involved include the acetylcholinesterase enzyme and the cholinergic pathways in the nervous system .

類似化合物との比較

Similar Compounds

Some compounds similar to Pirimicarb D6 include:

Carbofuran D3: Another deuterated carbamate insecticide.

Thiamethoxam D4: A deuterated neonicotinoid insecticide.

Cyanazine D5: A deuterated triazine herbicide.

Uniqueness

Pirimicarb D6 is unique due to its specific inhibition of acetylcholinesterase in selective species, making it highly effective as an insecticide. Its deuterated form enhances its stability and allows for precise analytical measurements in scientific research .

生物活性

Pirimicarb-d6 is a deuterated form of pirimicarb, a carbamate insecticide widely used for its efficacy against a variety of pests in agricultural settings. Understanding its biological activity is crucial for assessing its environmental impact, efficacy in pest control, and potential health risks to non-target organisms, including humans.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈D₆N₄O₂ |

| Molecular Weight | 244.34 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 373.4 ± 52.0 °C |

| Melting Point | 90.5 °C |

| CAS Number | 1015854-66-6 |

Pirimicarb acts primarily as an acetylcholinesterase (AChE) inhibitor, leading to the accumulation of acetylcholine at synapses, which disrupts normal neural function in insects.

This compound functions by inhibiting the enzyme AChE, which is critical for breaking down acetylcholine in the synaptic cleft. This inhibition causes prolonged stimulation of the nervous system in target pests, ultimately leading to paralysis and death.

Efficacy Against Insect Pests

Research indicates that this compound exhibits significant insecticidal activity against various agricultural pests. A study highlighted its effectiveness against aphids and whiteflies, demonstrating a rapid knockdown effect within hours of application . The compound's selective toxicity allows it to target pests while minimizing harm to beneficial insects like bees.

Residue Detection and Environmental Impact

This compound has been detected in agricultural runoff and food products, raising concerns about its persistence and bioaccumulation. A study on carbamate pesticide residues in milk found this compound as an internal standard, indicating its widespread presence in food matrices . The method developed for detection showcased low limits of detection (LOD) and quantification (LOQ), emphasizing the need for continuous monitoring of this compound in food safety assessments.

Case Studies

- Impact on Pollinators : A semi-field study assessed the effects of this compound on bee colonies. Results indicated no significant adverse effects on brood development or adult bee populations when treated with recommended doses . This suggests that while effective against target pests, careful management is necessary to avoid unintended consequences on non-target species.

- Degradation Studies : Research on the degradation of pirimicarb in aquatic environments revealed that photodegradation plays a significant role under natural conditions. In controlled experiments, the half-life (DT50) of pirimicarb was found to be approximately 49 days indoors and reduced to about 20 days outdoors due to sunlight exposure . This highlights the importance of environmental conditions in determining the persistence of this compound.

特性

IUPAC Name |

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-bis(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYUFNIOHWBOB-SCPKHUGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)OC1=NC(=NC(=C1C)C)N(C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583596 | |

| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015854-66-6 | |

| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015854-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。